molecular formula C6H14Cl2N3PS B14366434 P-Aziridin-1-yl-N,N'-bis(2-chloroethyl)phosphonothioic diamide CAS No. 93598-03-9

P-Aziridin-1-yl-N,N'-bis(2-chloroethyl)phosphonothioic diamide

Cat. No.: B14366434
CAS No.: 93598-03-9
M. Wt: 262.14 g/mol
InChI Key: HKHYLABMGSMFMT-UHFFFAOYSA-N
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Description

P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and phosphonothioic diamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide typically involves the reaction of aziridine with phosphonothioic diamide precursors. One common method is the reaction of aziridine with N,N’-bis(2-chloroethyl)phosphonothioic diamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

Mechanism of Action

The mechanism of action of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide involves its interaction with molecular targets and pathways in biological systems. The aziridine rings can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is the basis for its potential antimicrobial and anticancer activities .

Properties

CAS No.

93598-03-9

Molecular Formula

C6H14Cl2N3PS

Molecular Weight

262.14 g/mol

IUPAC Name

N-[aziridin-1-yl-(2-chloroethylamino)phosphinothioyl]-2-chloroethanamine

InChI

InChI=1S/C6H14Cl2N3PS/c7-1-3-9-12(13,10-4-2-8)11-5-6-11/h1-6H2,(H2,9,10,13)

InChI Key

HKHYLABMGSMFMT-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=S)(NCCCl)NCCCl

Origin of Product

United States

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